molecular formula C14H17NO3 B12603417 (E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one

(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one

Cat. No.: B12603417
M. Wt: 247.29 g/mol
InChI Key: VDFFXYGWDBTMJU-WYGOWDGJSA-N
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Description

(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are reacted in the presence of a base to form the chalcone structure. The specific steps are as follows:

    Step 1: React 4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide to form the intermediate product.

    Step 2: The intermediate product is then subjected to a condensation reaction with 4-hydroxybenzaldehyde to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as refluxing, distillation, and crystallization are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The iminomethyl group can be reduced to form an amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one.

    Reduction: Formation of 4-hydroxy-3-[(4-methoxyphenyl)methylaminomethyl]pent-3-en-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the following mechanisms:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one
  • 4-hydroxy-3-[(4-methoxyphenyl)methylaminomethyl]pent-3-en-2-one
  • 4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]but-3-en-2-one

Comparison:

  • Uniqueness: (E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one is unique due to its specific structural configuration and the presence of both hydroxy and iminomethyl groups, which contribute to its distinct chemical and biological properties.
  • Differences: Similar compounds may differ in the position or type of substituents, leading to variations in their reactivity and biological activities.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one

InChI

InChI=1S/C14H17NO3/c1-10(16)14(11(2)17)9-15-8-12-4-6-13(18-3)7-5-12/h4-7,9,16H,8H2,1-3H3/b14-10+,15-9?

InChI Key

VDFFXYGWDBTMJU-WYGOWDGJSA-N

Isomeric SMILES

C/C(=C(/C=NCC1=CC=C(C=C1)OC)\C(=O)C)/O

Canonical SMILES

CC(=C(C=NCC1=CC=C(C=C1)OC)C(=O)C)O

Origin of Product

United States

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